(3,4-Dimethylphenyl)methanethiol CAS number search
(3,4-Dimethylphenyl)methanethiol CAS number search
An In-depth Technical Guide to (3,4-Dimethylphenyl)methanethiol for Advanced Research
This guide provides a comprehensive technical overview of (3,4-Dimethylphenyl)methanethiol, a compound of increasing interest in chemical synthesis and pharmaceutical research. We will delve into its synthesis, physicochemical properties, and potential applications, with a particular focus on its relevance to drug discovery and development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of this specific thiol derivative.
Core Identification and Properties
(3,4-Dimethylphenyl)methanethiol, also known as 3,4-dimethylbenzyl mercaptan, is an aromatic thiol. The presence of the thiol (-SH) group makes it a valuable intermediate and a reactive species in various chemical transformations.
Chemical Identity:
-
Systematic Name: (3,4-Dimethylphenyl)methanethiol
-
Molecular Formula: C₉H₁₂S[2]
-
Molecular Weight: 152.26 g/mol
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 4496-95-1 | [1][2] |
| Molecular Formula | C₉H₁₂S | [2] |
| Purity | >95% | [2] |
Synthesis and Characterization
Synthetic Approach
While specific literature on the synthesis of (3,4-Dimethylphenyl)methanethiol is not abundant, a common and effective method for preparing aromatic thiols is through the reaction of the corresponding halide with a sulfur source or the reduction of a sulfonyl chloride. A plausible and widely used laboratory-scale synthesis involves the conversion of 3,4-dimethylbenzyl bromide to the desired thiol.
A typical synthetic workflow can be conceptualized as follows:
Caption: A general workflow for the synthesis of (3,4-Dimethylphenyl)methanethiol.
This two-step process is generally efficient and avoids the direct use of hazardous hydrogen sulfide gas, which is often employed in industrial settings for thiol synthesis.[3][4]
Spectroscopic Characterization
For structural verification, a combination of spectroscopic methods is essential. Based on the structure of (3,4-Dimethylphenyl)methanethiol and spectroscopic data from simpler thiols like methanethiol, the following characteristics can be anticipated:[5]
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the benzene ring, the methylene (-CH₂-) protons adjacent to the sulfur, and the thiol (-SH) proton. The thiol proton signal is typically a broad singlet.
-
¹³C NMR: The carbon-13 spectrum would reveal the different carbon environments, including the two non-equivalent aromatic carbons attached to the methyl groups, the other aromatic carbons, the methyl carbons, and the methylene carbon.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the thiol group and cleavage of the benzyl-sulfur bond.
-
Infrared (IR) Spectroscopy: A characteristic, albeit often weak, absorption band for the S-H stretching vibration is expected to appear around 2550-2600 cm⁻¹.
Applications in Drug Discovery and Development
The unique properties of the thiol group and the substituted phenyl ring make (3,4-Dimethylphenyl)methanethiol a molecule of interest in pharmaceutical research.
Bioconjugation and Antibody-Drug Conjugates (ADCs)
Thiols are potent nucleophiles and readily react with specific electrophiles. This reactivity is harnessed in the field of bioconjugation, particularly in the development of ADCs. In this context, a thiol-containing molecule can act as a model for the side chain of cysteine residues in antibodies. The thiol group can react with a Michael acceptor, such as a maleimide, which is attached to a cytotoxic drug.[6]
This selective conjugation chemistry allows for the site-specific attachment of drugs to antibodies, creating targeted therapeutic agents. The reaction of methanethiol with Michael acceptors has been computationally studied as a model for the bioconjugation of cysteines, highlighting the importance of this functional group in modern drug development.[6]
Caption: Conceptual diagram of thiol-maleimide conjugation in ADC development.
Structural Motif in Bioactive Molecules
The 3,4-dimethylphenyl moiety is a structural component found in various pharmacologically active compounds. For instance, a class of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has been developed as pure opioid receptor antagonists.[7] The presence of this specific substitution pattern can influence the molecule's binding affinity and selectivity for its biological target. This suggests that (3,4-Dimethylphenyl)methanethiol could serve as a valuable building block for synthesizing new chemical entities with potential therapeutic applications.
Furthermore, sulfur-containing heterocycles, such as 1,3,4-thiadiazoles, which can be synthesized from thiol-related precursors, are recognized as important pharmacophores in drug design. They are often used as bioisosteres for amide bonds and are found in various drugs, including antibacterial and anticancer agents.[8]
Safety, Handling, and Storage
As with all thiols, (3,4-Dimethylphenyl)methanethiol must be handled with appropriate safety precautions. Thiols are known for their strong, unpleasant odors, and many are flammable and toxic.[3][9]
| Hazard Category | Precautionary Measures and Statements | Source |
| Flammability | Combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [10] |
| Toxicity | May be harmful if inhaled, swallowed, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. | [10][11] |
| Handling | Use only outdoors or in a well-ventilated area. Work under a fume hood. Wear protective gloves, clothing, eye, and face protection. Wash hands thoroughly after handling. | [10] |
| First Aid | IF INHALED: Remove person to fresh air. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. | [10] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [10] |
Experimental Protocols: Safe Handling and Disposal
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling the compound.
-
Ventilation: All work with (3,4-Dimethylphenyl)methanethiol should be conducted in a certified chemical fume hood to avoid inhalation of vapors and to contain the strong odor.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). The contaminated material should be placed in a sealed container for disposal. The spill area can be treated with a bleach solution to oxidize and deodorize the residual thiol.[12]
-
Waste Disposal: Dispose of waste materials containing (3,4-Dimethylphenyl)methanethiol in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
(3,4-Dimethylphenyl)methanethiol is a versatile chemical compound with significant potential, particularly as a building block in the synthesis of complex molecules and as a tool in the development of advanced biotherapeutics like antibody-drug conjugates. Its synthesis is achievable through established chemical methods, and its characterization relies on standard spectroscopic techniques. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, will enable researchers to effectively harness the potential of this valuable thiol derivative in their scientific endeavors.
References
- Methanethiol (CH3SH) properties. (n.d.).
-
Air Liquide. (2020). Safety Data Sheet Methanethiol - SDS EU (Reach Annex II). [Link]
-
Wikipedia. (n.d.). Methanethiol. [Link]
-
National Institutes of Health, PubChem. (n.d.). Methanethiol. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methanethiol, 99.5+%. [Link]
-
CAS Common Chemistry. (n.d.). Methanethiol. [Link]
-
National Institute of Standards and Technology. (n.d.). Methanethiol - the NIST WebBook. [Link]
-
Thoreauchem. (n.d.). (3,4-dimethylphenyl)methanethiol-4496-95-1. [Link]
-
National Center for Biotechnology Information. (n.d.). Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines. [Link]
-
Georganics. (n.d.). (3,4-Difluorophenyl)methanethiol - High purity. [Link]
-
Taylor & Francis Online. (n.d.). Methanethiol – Knowledge and References. [Link]
-
National Institute of Standards and Technology. (n.d.). Methanethiol. [Link]
- Google Patents. (n.d.). US2647151A - Production of methanethiol.
-
ResearchGate. (2025). Developments in the Synthesis of Methanthiol by High H2S-containing Syngas. [Link]
-
Liskon Biological. (2024). Applications of DMF-DMA in the pharmaceutical field. [Link]
-
Nature. (n.d.). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. [Link]
-
MDPI. (n.d.). Co-Treatment with Single and Ternary Mixture Gas of Dimethyl Sulfide, Propanethiol, and Toluene by a Macrokinetic Analysis in a Biotrickling Filter Seeded with Alcaligenes sp. SY1 and Pseudomonas Putida S1. [Link]
-
PubMed. (n.d.). The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists. [Link]
Sources
- 1. 4496-95-1|(3,4-Dimethylphenyl)methanethiol|BLD Pharm [bldpharm.com]
- 2. (3,4-dimethylphenyl)methanethiol-4496-95-1 - Thoreauchem [thoreauchem.com]
- 3. Methanethiol - Wikipedia [en.wikipedia.org]
- 4. US2647151A - Production of methanethiol - Google Patents [patents.google.com]
- 5. webqc.org [webqc.org]
- 6. Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Methanethiol | CH3SH | CID 878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. (3,4-Difluorophenyl)methanethiol - High purity | EN [georganics.sk]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
